Nanomolar Activation Potency of Ebmi-13B Against Human CA-VII
Ebmi-13B demonstrates nanomolar potency for activating the human carbonic anhydrase VII (hCA VII) isoform. In a stopped-flow CO2 hydration assay, the activation constant (KA) for hCA VII was determined to be 3.5 nM [1]. This high potency is a defining feature of the ethylene bis-imidazole class, enabling effective enzyme modulation at low concentrations.
| Evidence Dimension | Activation Constant (KA) |
|---|---|
| Target Compound Data | KA = 3.5 nM (hCA VII) |
| Comparator Or Baseline | Histamine (KA for hCA VII is approximately 30 μM [2]) |
| Quantified Difference | Ebmi-13B is ~8,600-fold more potent than the natural activator histamine for hCA VII. |
| Conditions | Stopped-flow CO2 hydration assay using recombinant human CA VII. |
Why This Matters
This high potency allows for the use of significantly lower compound concentrations in experimental systems, minimizing the risk of off-target effects and solubility issues compared to less potent activators.
- [1] Draghici, B., Vullo, D., Akocak, S., Walker, E. A., Supuran, C. T., & Ilies, M. A. (2014). Ethylene bis-imidazoles are highly potent and selective activators for isozymes VA and VII of carbonic anhydrase, with a potential nootropic effect. Chemical Communications, 50(45), 5980-5983. View Source
- [2] Temperini, C., Scozzafava, A., Vullo, D., & Supuran, C. T. (2006). Carbonic anhydrase activators. Activation of isozymes I, II, IV, VA, VII, and XIV with L- and D-histidine and crystallographic analysis of their adducts with isoform II: engineering proton-transfer processes within the active site of an enzyme. Chemistry-A European Journal, 12(27), 7057-7066. View Source
